1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-10-7-4-8-11-12(10)16-14(20-11)17-13(18)15-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMXATPSUSXHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Pharmaceutical Applications
1. Inhibition of Cytokine Production
The compound exhibits significant activity as a p38 MAP kinase inhibitor , which plays a crucial role in inflammatory responses. By inhibiting this kinase, the compound can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), making it a potential therapeutic agent for treating inflammatory diseases .
2. Cancer Treatment
Research indicates that 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea may be effective in cancer therapy. Its ability to modulate pathways associated with tumor growth and metastasis positions it as a candidate for further investigation in oncology . The compound's mechanism involves targeting specific receptors involved in the proliferation of cancer cells, thereby inhibiting tumor progression.
3. Neurological Disorders
The compound has been studied for its effects on neurological conditions, particularly due to its potential to act as an adenosine receptor antagonist. This action may provide neuroprotective benefits, making it relevant for conditions such as multiple sclerosis and neurodegenerative diseases .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound led to a significant decrease in serum levels of TNF-α and IL-6 following induced inflammation. The results indicated a reduction in edema and pain, suggesting its potential use in treating conditions like rheumatoid arthritis.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates. The mechanism appears to involve the downregulation of key survival pathways, indicating its promise as an anticancer agent.
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anti-inflammatory | p38 MAP kinase inhibition | Reduced cytokine production |
| Cancer Therapy | Targeting tumor proliferation pathways | Inhibition of tumor growth |
| Neurological Disorders | Adenosine receptor antagonism | Neuroprotection and reduced neuroinflammation |
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways, leading to modulation of their activity.
Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Effects
The target compound’s structure is distinguished by its cyclopentyl urea substituent and 4-methylthio-benzothiazole core. Key comparisons with structurally related urea derivatives include:
- Substituent Effects on the Benzo[d]thiazole Ring: Methylthio (-SMe) vs. Halogens (Cl, F): Compounds like 3b (1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-chlorophenyl)thiourea) and FabK inhibitors with 6-chloro or 6-trifluoromethyl groups exhibit enhanced antibacterial activity due to electron-withdrawing substituents. In contrast, the methylthio group in the target compound is electron-donating, which may reduce electrophilic reactivity but improve metabolic stability. Cyclopentyl vs. Aryl Urea Substituents: Aryl-substituted derivatives (e.g., 11a–11o in ) often show moderate to high yields (83–88%) and variable bioactivity.
Physicochemical Properties
- Stability : The methylthio group may confer resistance to oxidative metabolism compared to thiol (-SH) or hydroxyl (-OH) substituents .
Biological Activity
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic compound belonging to the thiazole derivative class, which is known for its diverse biological activities. The compound's structure includes a cyclopentyl group and a methylthio-substituted benzo[d]thiazole moiety, contributing to its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
- Introduction of the Cyclopentyl Group : This is generally done via nucleophilic substitution reactions.
- Formation of the Urea Derivative : The final step involves reacting the thiazole derivative with an isocyanate to yield the urea compound.
These steps can be optimized industrially to improve yield and reduce costs, often utilizing specific catalysts and reaction conditions.
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess these properties .
Anticancer Activity
The compound has been investigated for its anticancer potential. In related studies, derivatives of benzothiazoles have shown broad-spectrum antitumor activity with specific GI50 (growth inhibition) values reported for various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
| T-47D (Breast) | 15.1 |
These results indicate a promising profile for anticancer activity, warranting further investigation into the specific mechanisms involved .
The biological activity of this compound is thought to involve interaction with specific molecular targets within cellular pathways:
- Molecular Targets : The compound may interact with enzymes and receptors that are crucial in cellular signaling pathways.
- Pathways Affected : It has potential effects on pathways related to oxidative stress, inflammation, and cell proliferation, making it a candidate for therapeutic applications in various diseases .
Case Studies
In recent studies focusing on similar thiazole derivatives, significant findings include:
- Inhibition of GSK-3 Activity : Compounds related to benzothiazoles have been shown to inhibit GSK-3β activity significantly, indicating potential use in treating conditions like cancer and diabetes .
- Cell Proliferation Assays : Various derivatives were tested for their ability to inhibit T-cell proliferation, with some showing IC50 values as low as , highlighting their potency .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea?
A multi-step synthesis involving cyclopentylamine, methylthio-substituted benzothiazole intermediates, and urea coupling is typically employed. For example:
- Step 1 : Prepare the benzothiazole core via condensation of 2-aminothiophenol derivatives with methylthio-substituted carbonyl precursors under acidic conditions .
- Step 2 : Functionalize the benzothiazole at the 2-position using isocyanate or thiourea coupling agents. A protocol similar to the three-component coupling of triazole, urea, and thiourea (as described for triazine derivatives) can be adapted, using 1,4-dioxane as a solvent and room-temperature stirring for 12–24 hours .
- Step 3 : Purify the product via recrystallization or column chromatography.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve the crystal structure to confirm substituent positioning and hydrogen-bonding patterns, as demonstrated for analogous urea-thiadiazole hybrids .
- NMR spectroscopy : Use - and -NMR to verify cyclopentyl and methylthio group integration. For example, the methylthio (-SCH) proton signal typically appears as a singlet near δ 2.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for C _{16}N _2 $: 328.08) .
Q. What safety protocols should researchers follow when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as thiourea derivatives may release toxic gases (e.g., HS) under heating .
- Waste disposal : Neutralize acidic or basic reaction byproducts before disposal, adhering to institutional guidelines for sulfur-containing compounds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antibacterial activity of this compound?
Q. How can structural modifications enhance the compound’s bioactivity or solubility?
- Substituent optimization :
- Replace the methylthio group (-SCH) with methoxy (-OCH) to improve water solubility, as seen in chromenone-thiazole hybrids .
- Introduce electron-withdrawing groups (e.g., nitro) at the benzothiazole 4-position to enhance electrophilic reactivity .
- Computational modeling : Perform DFT calculations to predict binding affinity with bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. How should researchers address contradictory data in biological activity studies?
- Dose-response validation : Replicate assays across multiple bacterial strains to rule out strain-specific resistance .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Comparative SAR analysis : Cross-reference results with structurally similar compounds (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one ) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
